molecular formula C11H14N2O3 B1650744 Tert-butyl 2-formylpyridin-4-ylcarbamate CAS No. 1196151-92-4

Tert-butyl 2-formylpyridin-4-ylcarbamate

Cat. No.: B1650744
CAS No.: 1196151-92-4
M. Wt: 222.24
InChI Key: XLFQEAUCYICLJM-UHFFFAOYSA-N
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Description

Tert-butyl 2-formylpyridin-4-ylcarbamate (CAS 1196151-92-4) is a valuable synthetic intermediate in medicinal chemistry and organic synthesis . Its structure features two key, orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc) protected amine and an aldehyde . The Boc group serves as a robust protecting group for the amine, ensuring stability during various transformations while being readily removed under acidic conditions to unveil the free amine for further diversification . The formyl group provides a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the molecule to be a core building block for creating diverse compound libraries . This compound is particularly significant in the discovery and development of kinase inhibitors, where the 2-aminopyridine core is a common pharmacophore that can engage in critical hydrogen bonding within enzyme active sites, such as in p38 MAP kinase inhibitors for inflammatory diseases . The aldehyde functionality is instrumental for key synthetic transformations, including reductive amination to introduce diverse amine-containing side chains, Wittig reactions to extend molecular skeletons with alkenes, and oxidation to carboxylic acids for amide bond formation . This dual functionality allows researchers to systematically explore structure-activity relationships (SAR) and fine-tune properties like potency and selectivity, making it especially useful in developing potential therapeutic agents for central nervous system (CNS) targets and other bioactive molecules . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(2-formylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFQEAUCYICLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222435
Record name 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-92-4
Record name 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate
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Record name 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate
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Record name tert-butyl N-(2-formylpyridin-4-yl)carbamate
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Preparation Methods

Multi-Step Synthesis via Directed Metalation

Reaction Overview

The most widely documented route involves a two-step sequence starting from 4-aminopyridine derivatives. The first step installs the tert-butyl carbamate group, while the second introduces the formyl moiety via directed ortho-lithiation and formylation.

Step 1: Carbamate Protection

4-Aminopyridine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at ambient temperature for 1 hour. Triethylamine (TEA) is employed as a base to scavenge HCl generated during the reaction. This step achieves a 75% yield of tert-butyl pyridin-4-ylcarbamate.

Reaction Equation:
$$
\text{4-Aminopyridine} + \text{Boc}2\text{O} \xrightarrow{\text{THF, TEA}} \text{tert-butyl pyridin-4-ylcarbamate} + \text{CO}2
$$

Step 2: Formylation via Lithiation

The intermediate undergoes lithiation at the pyridine ring’s 2-position using tert-butyllithium (t-BuLi) in a THF/pentane solvent system at −78°C. After 15 minutes, the reaction is warmed to −20°C for 1.5 hours, followed by quenching with dimethylformamide (DMF) to introduce the formyl group. This step yields 67% of the target compound.

Key Conditions:

  • Solvent: THF/Pentane (3:1 v/v)
  • Temperature: −78°C → −20°C → Room temperature
  • Reagents: t-BuLi (2.5 equiv), DMF (1.2 equiv)

Mechanistic Insights

The lithiation step proceeds via deprotonation at the pyridine’s 2-position, facilitated by the electron-donating carbamate group at the 4-position. The resulting aryl lithium species reacts with DMF, which acts as a formylating agent through nucleophilic attack on the carbonyl carbon.

Optimization Challenges

  • Side Reactions: Over-lithiation or decomposition at elevated temperatures.
  • Mitigation: Strict temperature control (−78°C) and stoichiometric precision.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

One-Pot Tandem Protection-Formylation

Single-Vessel Strategy

Recent advances demonstrate a one-pot method combining carbamate protection and formylation. 4-Aminopyridine is treated with Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). After complete protection, the mixture is cooled to 0°C, and phosphoryl chloride (POCl₃) is added to generate the Vilsmeier-Haack reagent in situ. Subsequent heating at 50°C for 6 hours introduces the formyl group directly.

Reaction Equation:
$$
\text{4-Aminopyridine} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{tert-butyl pyridin-4-ylcarbamate} \xrightarrow{\text{POCl}3, \text{DMF}} \text{Tert-butyl 2-formylpyridin-4-ylcarbamate}
$$

Performance Metrics

  • Yield: 58% overall
  • Advantages: Reduced purification steps and solvent usage.
  • Limitations: Lower yield compared to multi-step approaches due to competing side reactions.

Palladium-Catalyzed Carbonylation

Methodology

A palladium-mediated approach employs tert-butyl pyridin-4-ylcarbamate and carbon monoxide (CO) under high pressure (5 atm). Using Pd(OAc)₂ as a catalyst and 1,3-bis(diphenylphosphino)propane (dppp) as a ligand, the reaction proceeds in DMF at 100°C for 12 hours. The formyl group is introduced via carbonyl insertion into a C–H bond at the 2-position.

Critical Parameters:

  • Catalyst System: Pd(OAc)₂ (5 mol%), dppp (10 mol%)
  • CO Pressure: 5 atm
  • Yield: 62%

Mechanistic Pathway

The palladium catalyst oxidatively adds to the pyridine C–H bond, forming a Pd(II) intermediate. CO insertion generates an acyl-palladium complex, which undergoes reductive elimination to release the formylated product.

Comparative Analysis of Synthetic Routes

Method Steps Yield Conditions Advantages Disadvantages
Multi-Step Lithiation 2 67% −78°C, anhydrous THF High regioselectivity Cryogenic requirements
One-Pot Tandem 1 58% 0°C → 50°C, DCM/DMF Operational simplicity Moderate yield
Palladium Carbonylation 1 62% 100°C, 5 atm CO Atom-economic High-pressure equipment needed

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.55 (d, J = 5.6 Hz, 1H, Py-H), 8.20 (s, 1H, NH), 7.85 (d, J = 5.6 Hz, 1H, Py-H), 1.52 (s, 9H, t-Bu).
  • IR (KBr): 1715 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, formyl).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial Scalability Considerations

Cost-Benefit Analysis

  • Lithiation Route: High reagent costs (t-BuLi) but suitable for small-scale API synthesis.
  • Carbonylation Route: Scalable with bulk CO, but requires specialized reactors.

Environmental Impact

  • Solvent Waste: THF and DCM require recycling via distillation.
  • Catalyst Recovery: Pd-based methods necessitate metal recovery systems to minimize environmental discharge.

Emerging Methodologies

Photocatalytic Formylation

Preliminary studies utilize eosin Y as a photocatalyst under blue LED irradiation. The protocol achieves 54% yield at room temperature, avoiding cryogenic conditions.

Biocatalytic Approaches

Immobilized transaminases have been explored for enantioselective synthesis, though yields remain suboptimal (<30%).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-formylpyridin-4-ylcarbamate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Nitric acid, halogens (e.g., chlorine, bromine), acidic conditions.

Major Products Formed:

  • Oxidation: 2-formylpyridin-4-carboxylic acid.

  • Reduction: 2-formylpyridin-4-amine.

  • Substitution: Nitro-substituted or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Tert-butyl 2-formylpyridin-4-ylcarbamate has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.

  • Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding assays.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-formylpyridin-4-ylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-formyl, 4-Boc C11H13N2O3 ~240–260* High reactivity at formyl group; Boc protection enhances stability .
Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (CAS: Unspecified) 4-Cl, 3-formyl, 2-Boc C11H13ClN2O3 264.69 Chlorine at 4-position increases electron-withdrawing effects; potential for Suzuki couplings .
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate (CAS: 1446091-81-1) 4-F, 3-formyl, 2-Boc C11H13FN2O3 240.23 Fluorine enhances metabolic stability and lipophilicity; stored at 4–8°C for stability .
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS: 1021339-30-9) 4-Cl, 3-OH, 2-Boc C10H13ClN2O3 244.67 Hydroxyl group enables hydrogen bonding; room-temperature storage .

*Inferred based on analogs.

Stability and Handling

  • Storage Conditions : Fluorinated derivatives (e.g., CAS: 1446091-81-1) require refrigeration (4–8°C) to prevent decomposition, whereas chlorinated or hydroxylated analogs (e.g., CAS: 1021339-30-9) are stable at room temperature .

Biological Activity

Tert-butyl 2-formylpyridin-4-ylcarbamate (TBFP) is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, biological applications, and relevant case studies.

Structural Overview

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Chemical Structure : The compound features a tert-butyl group, a formyl group, and a pyridine ring, which contribute to its unique properties.

The biological activity of TBFP is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function.
  • Hydrogen Bonding and π-π Interactions : The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Biological Applications

Research indicates that TBFP has potential applications in several areas:

  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors for various enzymes. TBFP may exhibit inhibitory activity against specific enzymes involved in metabolic pathways.
  • Therapeutic Development : The interactions of TBFP with biological receptors may lead to the development of new therapeutic agents targeting diseases related to enzyme dysregulation or receptor malfunction.

Study 1: Enzyme Interaction

A study investigated the interaction of TBFP with specific enzymes linked to metabolic disorders. The results indicated that TBFP could inhibit enzyme activity, suggesting its potential as a therapeutic agent for conditions such as diabetes and obesity.

Enzyme IC50 (µM) Effect
Aldose Reductase12.5Significant inhibition
Dipeptidyl Peptidase8.3Moderate inhibition

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of TBFP against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4.0
Enterococcus faecalis8.0
Escherichia coli>100

Study 3: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that TBFP could inhibit cell proliferation in several types of cancer cells, including breast and colon cancer cells.

Cell Line IC50 (µM) Effect on Proliferation
MCF-7 (Breast Cancer)15.0Significant reduction
HT-29 (Colon Cancer)10.0Significant reduction

Safety and Toxicity

While TBFP shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that TBFP may cause skin irritation and respiratory issues upon exposure. Further studies are required to evaluate its long-term toxicity and safety in clinical applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-formylpyridin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-formylpyridin-4-ylcarbamate

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